molecular formula C21H25N5O B2890786 1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2210053-89-5

1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

Numéro de catalogue: B2890786
Numéro CAS: 2210053-89-5
Poids moléculaire: 363.465
Clé InChI: GOIOHJNUXVTHKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a chemical compound with the CAS registry number 2210053-89-5 . It has a molecular formula of C21H25N5O and a molecular weight of 363.5 g/mol . This urea derivative features a distinctive adamantane group, a cage-like hydrocarbon known for its structural rigidity and presence in compounds with significant material and pharmaceutical properties . The molecule's structural framework, which integrates pyrazine and pyridine rings, suggests potential for diverse research applications. Researchers can leverage this compound in areas such as medicinal chemistry for probe development, materials science exploring adamantane-type clusters with nonlinear optical properties, and as a key intermediate in synthetic chemistry programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

1-(1-adamantyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c27-20(26-21-10-14-7-15(11-21)9-16(8-14)12-21)25-13-18-19(24-6-5-23-18)17-1-3-22-4-2-17/h1-6,14-16H,7-13H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIOHJNUXVTHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=NC=CN=C4C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea typically involves multiple steps:

    Formation of Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving adamantane carboxylic acid and an appropriate amine.

    Pyrazine and Pyridine Integration: The pyrazine and pyridine rings are incorporated through a series of condensation reactions, often involving halogenated precursors and nucleophilic substitution reactions.

    Final Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine derivative of the previously formed intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.

Mécanisme D'action

The mechanism of action of 1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets. The adamantane moiety may facilitate membrane penetration, while the pyridine and pyrazine rings can engage in hydrogen bonding and π-π interactions with target proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its hybrid pyrazine-pyridine scaffold, distinguishing it from other adamantyl-urea derivatives. Key structural analogs include:

Compound Core Structure Substituents Key Features
Target compound Pyrazine-pyridine + urea + adamantane 3-(Pyridin-4-yl)pyrazin-2-ylmethyl, adamantan-1-yl Dual heteroaromatic system; enhanced solubility due to pyridine’s polarity .
N-(Adamantan-1-yl)-4-(1-butyl)-7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide (54) Pyrazolo[4,3-b]pyridine + adamantane 1-Butyl, hydroxyl, carboxamide Bulky alkyl chain may reduce solubility; hydroxyl group enables hydrogen bonding.
1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea Urea + adamantane + bicyclic system Bicyclo[2.2.1]heptane Rigid bicyclic system increases steric hindrance, potentially limiting target access.
3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione Triazole-thione + adamantane + piperazine 4-Ethylpiperazine, thione Piperazine enhances solubility; thione group may confer redox activity.

Pharmacological Activity

While pharmacological data for the target compound is absent in the evidence, comparisons can be drawn from structurally related urea derivatives:

  • Dual COX-2/sEH Inhibition: Urea-containing pyrazoles (e.g., Hwang et al., 2011) exhibit dual inhibition of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), with IC₅₀ values in the nanomolar range . The pyrazine-pyridine system in the target compound may similarly target inflammatory pathways.
  • Anticancer Potential: Adamantyl-triazole-thione derivatives demonstrate cytotoxic activity against cancer cell lines (e.g., MCF-7, IC₅₀ = 8.2 µM), attributed to adamantane’s membrane permeability and the triazole’s metal-binding capacity .

Physicochemical Properties

Property Target Compound N-(Adamantan-1-yl)-4-(1-butyl)-7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide (54) 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea
Molecular Weight ~369.45 (estimated) 469.58 314.46
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~2.8 (lower lipophilicity)
Solubility Moderate (polar pyridine enhances aqueous solubility) Low (bulky alkyl chain reduces solubility) Moderate (urea and bicyclic balance polarity)
Synthetic Yield Not reported 65–78% (via crystallization) 36% (column chromatography)

Key Advantages and Limitations

  • Advantages : The pyrazine-pyridine system offers a balance of rigidity and polarity, improving target selectivity and solubility compared to purely alkyl-substituted analogs .
  • Limitations : The adamantane moiety may still contribute to high LogP, limiting oral bioavailability. Additionally, the absence of reported biological data for the target compound necessitates further validation.

Activité Biologique

The compound 1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea represents a novel class of urea derivatives characterized by the incorporation of adamantane and pyridinyl-pyrazinyl moieties. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of human soluble epoxide hydrolase (hsEH), which is implicated in various physiological processes and disease states.

Chemical Structure and Properties

The chemical structure of 1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea can be represented as follows:

C17H20N4O\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}

This structure features a central urea group linked to adamantane and a pyridinyl-pyrazinyl substituent, which contributes to its lipophilicity and potential ability to cross the blood-brain barrier.

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O
Molecular Weight304.37 g/mol
SolubilitySoluble in DMSO
LogP (octanol-water)2.5

Inhibition of Human Soluble Epoxide Hydrolase (hsEH)

Recent studies have highlighted the inhibitory effects of this compound on hsEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play crucial roles in vascular function and inflammation. The inhibition of hsEH can lead to increased levels of EETs, thereby promoting vasodilation and anti-inflammatory effects.

Case Study: Inhibition Assays

In vitro assays demonstrated that 1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea exhibited IC50 values ranging from 0.4 nM to 21.7 nM , indicating strong inhibitory potency against hsEH .

Antimicrobial Activity

In addition to its role as an hsEH inhibitor, preliminary evaluations suggest that this compound may possess antimicrobial properties. A study examining various urea derivatives found that modifications to the adamantane core significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
hsEH InhibitionIC50: 0.4 - 21.7 nM
Antimicrobial ActivityEffective against specific bacteria

The proposed mechanism for the biological activity of this compound involves:

  • Binding Affinity : The adamantane moiety enhances lipophilicity, facilitating better membrane penetration.
  • Enzyme Interaction : The urea group likely interacts with the active site of hsEH, inhibiting its enzymatic activity.
  • Potential Signaling Pathways : Increased EET levels may activate several signaling pathways related to inflammation and vascular tone regulation.

Q & A

Basic: What are the key synthetic routes for synthesizing 1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Coupling Reactions : Reacting adamantyl isocyanate with intermediates like 3-(pyridin-4-yl)pyrazin-2-ylmethylamine under anhydrous conditions (e.g., CH₂Cl₂, 0°C to RT) .

Catalytic Hydrogenation : Use of Pd/C in methanol under H₂ to reduce protective groups or intermediates, as seen in analogous adamantane-urea syntheses .

Purification : Column chromatography (silica gel) or recrystallization to isolate the final product. Solvent selection (e.g., DMF for solubility) and stoichiometric control are critical to avoid byproducts .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of urea-forming steps, while CH₂Cl₂ minimizes side reactions .
  • Catalyst Loading : Adjusting Pd/C ratios (e.g., 10% w/w) to balance hydrogenation efficiency and cost .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → RT) to control exothermic reactions during isocyanate coupling .
  • In-line Monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion points .

Basic: What analytical techniques are essential for confirming the structure of this urea derivative?

Methodological Answer:
Core techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify adamantane, pyrazine, and urea moieties. For example, adamantane protons appear as sharp singlets (δ 1.6–2.1 ppm), while pyridinyl protons resonate at δ 8.3–8.9 ppm .
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Elemental Analysis : Validate C/H/N/S ratios to ensure purity >95% .

Advanced: How can discrepancies in NMR data be resolved when characterizing novel adamantane-urea derivatives?

Methodological Answer:
Address discrepancies via:

  • 2D NMR : COSY and HSQC to resolve overlapping signals, particularly in crowded aromatic regions (e.g., pyrazine vs. pyridine protons) .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing split peaks .
  • Computational Validation : Compare experimental chemical shifts with DFT-calculated values (software: Gaussian or ACD/Labs) .

Basic: What biological targets are commonly associated with adamantane-containing urea compounds?

Methodological Answer:
Adamantane-urea hybrids often target:

  • Enzymes : Kinases (e.g., MAPK) or proteases, where the adamantane group enhances hydrophobic binding .
  • Membrane Receptors : GPCRs or ion channels, leveraging urea’s hydrogen-bonding capacity for allosteric modulation .
  • Nucleic Acids : Minor groove binding in DNA/RNA, studied via fluorescence quenching assays .

Advanced: How do structural modifications influence the compound's bioactivity?

Methodological Answer:
Key modifications and effects:

  • Heterocycle Variation : Replacing pyrazine with thiophene (as in ) reduces π-π stacking but increases solubility, altering IC₅₀ values in enzyme assays .
  • Urea Substituents : Adding electron-withdrawing groups (e.g., -CF₃) enhances hydrogen-bond acceptor strength, improving target affinity .
  • Adamantane Positioning : 1-adamantyl vs. 2-adamantyl isomers can drastically alter steric interactions, as shown in docking studies .

Basic: What considerations are vital when designing experiments to assess this compound's biological activity?

Methodological Answer:
Critical factors include:

  • Dose-Response Curves : Use logarithmic concentrations (e.g., 1 nM–100 μM) to determine EC₅₀/IC₅₀ values .
  • Control Groups : Include vehicle (DMSO) and positive controls (e.g., known inhibitors) .
  • Replication : Minimum n=4 replicates per condition to ensure statistical power .

Advanced: How to address contradictory data in biological assays for this compound?

Methodological Answer:
Resolve contradictions via:

  • Orthogonal Assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .
  • Buffer Optimization : Adjust pH (e.g., 7.4 vs. 6.8) to mimic physiological vs. pathological conditions .
  • Theoretical Alignment : Reconcile results with QSAR models or crystallographic data (e.g., ’s hydrogen-bonding motifs) .

Basic: What statistical methods are appropriate for analyzing biological data from studies on this compound?

Methodological Answer:
Standard approaches include:

  • ANOVA : For multi-group comparisons (e.g., dose tiers) with post-hoc Tukey tests .
  • Linear Regression : Correlate structural descriptors (e.g., logP) with activity .
  • Survival Analysis : Kaplan-Meier curves for in vivo efficacy studies .

Advanced: How to integrate computational models with experimental data for mechanistic studies?

Methodological Answer:
Integrate via:

  • Molecular Docking : Use AutoDock Vina to predict binding modes against targets like kinase ATP pockets (validate with ’s crystal data) .
  • MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET Prediction : SwissADME to optimize bioavailability, guided by experimental LogD (HPLC) and permeability (Caco-2 assays) .

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